molecular formula C20H31NO2S B12735161 Cetiedil, (S)- CAS No. 51567-16-9

Cetiedil, (S)-

Cat. No.: B12735161
CAS No.: 51567-16-9
M. Wt: 349.5 g/mol
InChI Key: MMNICIJVQJJHHF-IBGZPJMESA-N
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Chemical Reactions Analysis

Cetiedil undergoes various chemical reactions, including:

Common reagents used in these reactions include Clemmensen reagent for reduction and various acids and bases for esterification and substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Treatment of Sickle Cell Disease
Cetiedil has been extensively studied for its efficacy in managing vaso-occlusive crises associated with sickle cell disease. A double-blind randomized controlled trial demonstrated that a dosage of 0.4 mg/kg significantly reduced the number of painful sites and shortened the duration of crises compared to placebo . The compound's mechanism involves altering erythrocyte membrane permeability, which helps to prevent sickling.

2. Mechanism of Action
Cetiedil acts primarily by inhibiting Na+, K+, and Ca2+, Mg2±ATPases in erythrocyte membranes. This inhibition leads to changes in ion transport, promoting a more favorable shape and function of red blood cells, thus mitigating the sickling process.

Stability and Formulation Studies

1. Stability Studies
Research indicates that cetiedil citrate exhibits optimal stability at a pH range of 3.5 to 3.8, with degradation following a pseudo-first-order kinetics model. Stability tests showed that refrigerated solutions maintained efficacy longer than those stored at room temperature . The following table summarizes the degradation rates at different temperatures and pH levels:

Temperature (°C)pH 3.7 Degradation Rate (days⁻¹)pH 5.0 Degradation Rate (days⁻¹)
800.01150.200
600.00090.030
400.0003750.0031
300.00010.000995
250.00007810.00045
8--

The data supports a proposed shelf life of up to three years under optimal storage conditions .

Clinical Case Studies

1. Efficacy in Sickle Cell Crises
A study involving patients experiencing acute sickle cell crises found that cetiedil significantly improved patient outcomes when administered intravenously at specified dosages over a four-day period . The study included a total of 67 participants, demonstrating robust statistical significance in pain reduction.

2. Antisickling Effect
Another investigation highlighted cetiedil's antisickling effect, showing that it could inhibit erythrocyte sickling regardless of the timing of administration relative to deoxygenation events . The minimal concentration required for a significant effect was approximately 140 µM.

Broader Implications

1. Potential in Other Vascular Disorders
Beyond sickle cell disease, cetiedil's vasodilatory properties suggest potential applications in other vascular disorders where improved blood flow is critical. Its dual action as both a vasodilator and an anti-sickling agent positions it uniquely among therapeutic agents.

2. Research Tool in Cellular Biology
In addition to its clinical applications, cetiedil serves as a valuable tool in cellular biology research, particularly in studies related to ion channel behavior and membrane dynamics.

Comparison with Similar Compounds

Cetiedil is unique compared to other similar compounds due to its dual vasodilatory and anti-sickling properties. Some similar compounds include:

These compounds share some pharmacological properties with Cetiedil but differ in their specific mechanisms of action and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing the (S)-enantiomer of Cetiedil with high enantiomeric purity?

  • Methodological Answer : Utilize asymmetric synthesis or chiral resolution techniques (e.g., enzymatic resolution or chiral column chromatography). Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, chiral high-performance liquid chromatography (HPLC) to verify enantiomeric purity (>99%), and X-ray crystallography for absolute configuration determination. Document synthesis protocols in detail, including catalyst systems, reaction temperatures, and purification steps, adhering to journal guidelines for experimental reproducibility . Supplemental data should include raw chromatograms and spectral validation .

Q. Which analytical techniques are essential for confirming the structural identity and purity of (S)-Cetiedil in preclinical studies?

  • Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation, elemental analysis for empirical formula validation, and differential scanning calorimetry (DSC) to assess crystallinity. Purity should be quantified via UV-detected HPLC with a chiral stationary phase, ensuring ≥95% enantiomeric excess. Cross-reference spectral data with literature values for known enantiomers and racemic mixtures .

Q. How should researchers design initial pharmacological assays to evaluate (S)-Cetiedil’s vasodilatory activity?

  • Methodological Answer : Employ ex vivo vascular ring models (e.g., rat aortic rings) to measure dose-dependent relaxation. Include positive controls (e.g., sodium nitroprusside) and negative controls (vehicle-only treatments). Use cumulative dosing protocols and calculate EC₅₀ values via nonlinear regression analysis. Ensure statistical power by replicating experiments across ≥3 biological replicates .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of (S)-Cetiedil be systematically investigated?

  • Methodological Answer : Evaluate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS plasma profiling. Compare tissue distribution via radiolabeled (S)-Cetiedil in animal models. Validate target engagement using receptor-binding assays (e.g., radioligand displacement) and functional genomics (siRNA knockdown). Address interspecies variability by testing across multiple models (e.g., murine, porcine) .

Q. What strategies resolve contradictions in reported enantiomer-specific effects of Cetiedil across studies?

  • Methodological Answer : Conduct a meta-analysis of published data, focusing on experimental variables such as solvent systems (e.g., aqueous vs. lipid-based formulations), assay temperatures, and receptor isoform expression. Replicate conflicting studies under standardized conditions, and perform multivariate regression to identify confounding factors. Use isothermal titration calorimetry (ITC) to compare binding affinities under disputed conditions .

Q. How to design a robust study comparing (S)-Cetiedil’s mechanism of action against its racemic form?

  • Methodological Answer : Implement a blinded, randomized experimental design with three arms: (S)-enantiomer, (R)-enantiomer, and racemic mixture. Use patch-clamp electrophysiology to assess ion channel modulation and transcriptomic profiling (RNA-seq) to identify pathway-specific effects. Include chiral stability tests to rule out interconversion during assays. Data analysis should employ ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. What methodologies ensure reproducibility in enantioselective synthesis of (S)-Cetiedil across laboratories?

  • Methodological Answer : Publish detailed reaction schematics, including exact grades of reagents, catalyst lot numbers, and equipment specifications (e.g., HPLC column particle size). Share raw datasets (e.g., NMR FID files, HPLC chromatograms) in public repositories like Zenodo or Figshare. Collaborate with third-party labs for interlaboratory validation, adhering to FAIR data principles .

Q. Data Integrity & Reporting

Q. How should researchers handle conflicting spectral data for (S)-Cetiedil in published literature?

  • Methodological Answer : Reanalyze disputed samples using orthogonal techniques (e.g., circular dichroism vs. optical rotation for chiral validation). Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts). Report unresolved discrepancies transparently in the discussion section, highlighting potential causes (e.g., polymorphic forms, solvent effects) .

Q. What are best practices for documenting synthetic yields and side products in (S)-Cetiedil preparation?

  • Methodological Answer : Quantify yields gravimetrically and report as mean ± SD across ≥3 independent batches. Identify byproducts via LC-MS and include purification recovery rates. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas of impurities. Supplemental materials should provide chromatographic conditions and spectral annotations .

Q. Ethical & Compliance Considerations

Q. How to address bioethical requirements when transitioning (S)-Cetiedil research from in vitro to in vivo models?

  • Methodological Answer : Submit protocols to institutional animal care committees (IACUC), justifying sample sizes via power analysis. Adopt ARRIVE guidelines for reporting animal studies. Include sham-operated controls in surgical models and monitor adverse events via predefined toxicity endpoints (e.g., serum creatinine for nephrotoxicity) .

Properties

CAS No.

51567-16-9

Molecular Formula

C20H31NO2S

Molecular Weight

349.5 g/mol

IUPAC Name

2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate

InChI

InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1

InChI Key

MMNICIJVQJJHHF-IBGZPJMESA-N

Isomeric SMILES

C1CCCN(CC1)CCOC(=O)[C@@H](C2CCCCC2)C3=CSC=C3

Canonical SMILES

C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3

Origin of Product

United States

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